1-(Difluoromethoxy)-2,3-dimethylbenzene 1-(Difluoromethoxy)-2,3-dimethylbenzene
Brand Name: Vulcanchem
CAS No.: 1226388-07-3
VCID: VC6681407
InChI: InChI=1S/C9H10F2O/c1-6-4-3-5-8(7(6)2)12-9(10)11/h3-5,9H,1-2H3
SMILES: CC1=C(C(=CC=C1)OC(F)F)C
Molecular Formula: C9H10F2O
Molecular Weight: 172.175

1-(Difluoromethoxy)-2,3-dimethylbenzene

CAS No.: 1226388-07-3

Cat. No.: VC6681407

Molecular Formula: C9H10F2O

Molecular Weight: 172.175

* For research use only. Not for human or veterinary use.

1-(Difluoromethoxy)-2,3-dimethylbenzene - 1226388-07-3

Specification

CAS No. 1226388-07-3
Molecular Formula C9H10F2O
Molecular Weight 172.175
IUPAC Name 1-(difluoromethoxy)-2,3-dimethylbenzene
Standard InChI InChI=1S/C9H10F2O/c1-6-4-3-5-8(7(6)2)12-9(10)11/h3-5,9H,1-2H3
Standard InChI Key MLNPLJDIBGXLKI-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)OC(F)F)C

Introduction

Chemical Identity and Structural Information

The chemical identity of 1-(difluoromethoxy)-2,3-dimethylbenzene is unambiguously defined by its International Union of Pure and Applied Chemistry (IUPAC) name and standardized identifiers. Key structural and regulatory details are summarized in Table 1.

Table 1: Chemical Identity of 1-(Difluoromethoxy)-2,3-Dimethylbenzene

PropertyValueSource
CAS Number1226388-07-3AKSci
IUPAC Name1-(difluoromethoxy)-2,3-dimethylbenzenePubChem
Molecular FormulaC9H10F2O\text{C}_9\text{H}_{10}\text{F}_2\text{O}PubChem
Molecular Weight172.17 g/molAKSci
InChIInChI=1S/C9H10F2O/c1-6-4-3-5-8(7(6)2)12-9(10)11/h3-5,9H,1-2H3PubChem
InChI KeyMLNPLJDIBGXLKI-UHFFFAOYSA-NPubChem

The compound’s structure consists of a benzene ring with a difluoromethoxy group (-O-CF2_2H) at position 1 and methyl groups (-CH3_3) at positions 2 and 3. This substitution pattern creates distinct electronic effects: the difluoromethoxy group withdraws electron density via its electronegative fluorine atoms, while the methyl groups donate electron density through hyperconjugation. These features influence its reactivity in electrophilic aromatic substitution and other transformations .

Future Research Directions

Further studies are needed to fully elucidate this compound’s potential. Priority areas include:

  • Synthetic Methodology: Development of scalable, eco-friendly synthesis routes.

  • Biological Screening: Evaluation of antimicrobial, anticancer, or antiviral activity.

  • Material Characterization: Investigation of dielectric properties for electronics applications.

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